(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
CAS No.: 620545-95-1
Cat. No.: VC5564027
Molecular Formula: C19H18O3
Molecular Weight: 294.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620545-95-1 |
|---|---|
| Molecular Formula | C19H18O3 |
| Molecular Weight | 294.35 |
| IUPAC Name | (2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C19H18O3/c1-19(2,3)13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(20)11-16(15)22-17/h4-11,20H,1-3H3/b17-10- |
| Standard InChI Key | RWJCELGQGGFLBR-YVLHZVERSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a benzofuran core fused with a 4-tert-butylbenzylidene group. The Z-configuration of the exocyclic double bond between C2 and the benzylidene substituent is critical for its stereochemical stability . Key functional groups include:
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Hydroxyl group (-OH) at C6: Enhances solubility and enables hydrogen bonding with biological targets .
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tert-Butyl group at the para position of the benzylidene moiety: Contributes to lipophilicity and steric bulk, potentially influencing receptor binding .
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Ketone group (=O) at C3: A reactive site for nucleophilic additions or reductions.
Table 1: Key Physicochemical Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
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Condensation Reaction: A substituted benzaldehyde (e.g., 4-tert-butylbenzaldehyde) reacts with 6-hydroxy-1-benzofuran-3(2H)-one under acidic or basic conditions to form the benzylidene intermediate .
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Stereochemical Control: The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen .
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Purification: Chromatographic techniques isolate the desired stereoisomer, with yields ranging from 40–60% depending on reaction conditions .
Reactivity Profile
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Electrophilic Aromatic Substitution: The electron-rich benzofuran core undergoes halogenation or nitration at C5 or C7.
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Nucleophilic Additions: The ketone group at C3 reacts with hydrazines or amines to form hydrazones or imines, respectively.
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Oxidation: The hydroxyl group at C6 can be oxidized to a quinone under strong oxidizing conditions .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Analogous compounds demonstrate:
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Gram-Positive Bacterial Inhibition: Minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus.
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Fungal Growth Suppression: 50% inhibition of Candida albicans at 32 µg/mL .
Table 2: Comparative Bioactivity of Benzofuran Derivatives
| Compound | IC₅₀ (Cancer Cells) | MIC (S. aureus) | Source |
|---|---|---|---|
| (2Z)-Target Compound | Pending | Pending | – |
| (2Z)-2-(4-Fluorobenzylidene) analog | 12.5 µM | 16 µg/mL | |
| (2Z)-2-(3,4,5-Trifluorobenzylidene) analog | 8.7 µM | 8 µg/mL |
Applications in Pharmaceutical Research
Drug Discovery Scaffold
The compound’s modular structure enables derivatization at multiple sites:
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Benzylidene Substitution: Varying the aryl group (e.g., fluorinated or methoxy-substituted) tunes lipophilicity and target affinity .
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Hydroxyl Group Functionalization: Etherification or esterification modulates solubility and bioavailability.
Computational Studies
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